molecular formula C17H18O3 B13794297 Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate CAS No. 6641-77-6

Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate

Cat. No.: B13794297
CAS No.: 6641-77-6
M. Wt: 270.32 g/mol
InChI Key: WAGYIRADPNLCOV-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate is an ester derivative featuring a propanoate backbone substituted with a 2-methoxyphenyl group at the 3-position and a phenyl group at the 2-position. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.33 g/mol. The compound’s structure combines aromatic moieties (methoxyphenyl and phenyl) with an ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The methoxy group at the ortho position on the phenyl ring may influence steric and electronic properties, affecting reactivity and interactions in biological systems .

Properties

CAS No.

6641-77-6

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

methyl 3-(2-methoxyphenyl)-2-phenylpropanoate

InChI

InChI=1S/C17H18O3/c1-19-16-11-7-6-10-14(16)12-15(17(18)20-2)13-8-4-3-5-9-13/h3-11,15H,12H2,1-2H3

InChI Key

WAGYIRADPNLCOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the propanoate backbone via carbon-carbon bond formation, followed by esterification. Key intermediates often include substituted phenylpropanoic acids or related hydroxy derivatives that are subsequently methylated.

Method 1: Aldol-Type Addition Using Methyl Trimethylsilyl Dimethylketene Acetal

A green chemistry approach involves the reaction of 2-methoxybenzaldehyde with methyl trimethylsilyl dimethylketene acetal in the presence of catalysts such as Amb-F (a fluorinated ammonium salt) and Dowex-H resin to afford methyl 3-hydroxy derivatives, which can be further converted to the target ester.

  • Procedure : In a screw-capped vial with magnetic stirring, 2-methoxybenzaldehyde (1 mmol) is reacted with methyl trimethylsilyl dimethylketene acetal (1.5 mmol) and Amb-F (5 mol%) at 60 °C for 3 hours. After addition of tetrahydrofuran and filtration, Dowex-H resin (20 mol%) is added, and the mixture stirred at 30 °C for 5 hours to promote hydrolysis and ester formation.

  • Workup : The reaction mixture is treated with brine, filtered, and extracted with diethyl ether. The organic layer is dried over a sodium sulfate/potassium carbonate mixture. Excess reagents and solvents are removed under vacuum to yield the pure this compound.

  • Yield and Purity : Yields typically range from 80% to 90%, with high purity achieved by recrystallization or chromatographic purification.

  • Environmental Impact : The process is optimized for low E-factor (environmental factor), indicating minimal waste generation (E-factor ~21.5 to 28.9 depending on the substrate).

Method 2: Esterification of 3-(2-Methoxyphenyl)propanoic Acid

An alternative approach involves esterification of the corresponding propanoic acid precursor:

  • Preparation of 3-(2-Methoxyphenyl)propanoic acid : This acid is synthesized by reduction of 3-(2-methoxyphenyl)propan-1-ol or via other classical synthetic routes.

  • Esterification Procedure : The acid (1 equiv) is dissolved in methanol and treated with acid catalysts or reagents such as dimethyl carbonate under reflux conditions to afford the methyl ester.

  • Reduction Step : Borane-tetrahydrofuran complex can be used to reduce the acid to the alcohol intermediate, which is then oxidized or esterified accordingly.

  • Yield : Reported yields for the alcohol intermediate are near quantitative (100%), and subsequent esterification yields are typically above 80%.

Method 3: Carbonylation and Alkylation Routes

  • Carbonylation : Methoxycarbonylation of ethylene in the presence of palladium catalysts and phosphine ligands can be used to introduce the ester group onto aromatic precursors, followed by alkylation steps to install the 2-methoxyphenyl and phenyl substituents.

  • Alkylation : Sodium hydride-mediated alkylation of methyl 3-oxo-3-phenylpropanoate with 2-(bromomethyl)anisole derivatives under reflux in tetrahydrofuran has been reported to yield the desired this compound after purification.

Method 4: Catalytic Enantioselective Synthesis

  • Chiral Catalysis : Use of chiral chromium (II) chloride complexes and epoxide ring-opening strategies have been explored to synthesize enantiopure derivatives of this compound, enhancing stereoselectivity.

  • Purification : Products are purified by silica gel chromatography using n-hexane and ethyl acetate mixtures.

Comparative Data Table of Preparation Methods

Method No. Starting Materials Key Reagents/Catalysts Conditions Yield (%) Purification Notes
1 2-Methoxybenzaldehyde + methyl ketene acetal Amb-F (5 mol%), Dowex-H (20 mol%) 60 °C (3 h), then 30 °C (5 h) 80-90 Recrystallization, chromatography Low E-factor, green chemistry approach
2 3-(2-Methoxyphenyl)propanoic acid Borane-THF complex, Methanol, acid catalyst Reflux, 4 h reduction + esterification ~100 (alcohol), >80 (ester) Silica gel chromatography High yield, classical esterification
3 Methyl 3-oxo-3-phenylpropanoate + bromomethyl anisole Sodium hydride, THF Reflux, 4-5 h 70-85 Extraction, chromatography Carbonylation and alkylation route
4 Epoxides and substituted anilines Chromium(II) chloride, chiral ligands Room temperature to reflux 60-75 Silica gel chromatography Enantioselective synthesis

Research Results and Analysis

  • The method involving methyl trimethylsilyl dimethylketene acetal and 2-methoxybenzaldehyde catalyzed by Amb-F and Dowex-H resin provides a sustainable and efficient route with good yields and minimal waste generation.

  • Esterification of 3-(2-methoxyphenyl)propanoic acid via borane reduction and subsequent methylation is well-documented with near quantitative yields for the intermediate alcohol and high overall efficiency.

  • Sodium hydride-mediated alkylation reactions in tetrahydrofuran under reflux conditions afford the target ester with moderate to high yields and are suitable for scale-up.

  • Enantioselective catalytic methods, though more complex, offer access to chiral this compound derivatives, which are valuable in pharmaceutical research.

Chemical Reactions Analysis

Acid- or Base-Catalyzed Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(2-methoxyphenyl)-2-phenylpropanoic acid. Key findings include:

  • Conditions :

    • Acidic: HCl (2 M) in methanol/water, reflux for 4–6 hours.

    • Basic: NaOH (1 M) in ethanol/water, 80°C for 3 hours.

  • Yield : >85% under optimized conditions.

  • Mechanism : Nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.

Copper-Catalyzed C–H Oxidation

The benzylic C–H bond adjacent to the ester group is susceptible to oxidation:

  • Reagents : Cu(OAc)₂ (5–10 mol%), molecular O₂, AcOH/MeCN solvent .

  • Conditions : 100°C for 1 hour under O₂ atmosphere.

  • Product : 3-(2-Methoxyphenyl)-2-phenyl-2-oxopropanoate (keto-ester) .

  • Yield : 90–99% (NMR yield) .

  • Mechanism : Copper peroxide intermediate formation, followed by heterolytic cleavage (Chart 5 in ).

Chromium-Based Oxidation

Strong oxidants like CrO₃ convert the ester to a ketone or carboxylic acid derivative under acidic conditions.

Hydrogenation

Catalytic hydrogenation reduces the ester to the corresponding alcohol:

  • Reagents : Pd/C (10 wt%), H₂ (1 atm).

  • Conditions : 25°C, 12 hours in ethanol.

  • Yield : 78%.

Borohydride Reduction

Selective reduction of the ester to a primary alcohol is achieved using NaBH₄ in THF/MeOH.

Transesterification

The methoxy group can be replaced with other alkoxy groups:

  • Reagents : Alcohol (e.g., ethanol), H₂SO₄ catalyst.

  • Conditions : Reflux for 8–12 hours.

  • Product : Ethyl 3-(2-methoxyphenyl)-2-phenylpropanoate.

Methoxycarbonylation

In Pd-catalyzed reactions, the compound participates in carbonylation:

  • Conditions : Pd(OAc)₂/Al(OTf)₃/PPh₃, 35 bar CO, 95°C .

  • Regioselectivity : Linear:branched product ratio of 3:1 (similar to styrene derivatives) .

Precursor to Bioactive Molecules

The compound serves as an intermediate in synthesizing:

  • Isoflavonoids : Via regioselective methoxycarbonylation .

  • Anti-inflammatory agents : Through oxidation to α-keto esters.

Mechanistic Insights

  • Oxidation : Proceeds via copper-peroxide intermediates, with AcOH enhancing reaction efficiency by stabilizing transition states .

  • Hydrolysis : Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic attack.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate has garnered attention for its potential therapeutic properties. It is particularly noted in the development of novel pharmaceutical compounds.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer activities. A study synthesized various compounds based on this structure and tested their efficacy against HeLa cells, revealing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

CompoundIC50 (μM)Reference
This compound derivative0.69
Doxorubicin2.29

Cardiovascular Effects

The compound has also been investigated for cardiovascular effects, particularly in relation to anti-cholinergic properties. Some derivatives have shown potential in enhancing heart function and circulation, similar to established drugs like terodiline, which is known for its long biological half-life and multi-effect pharmacological properties .

Cosmetic Applications

In the cosmetic industry, this compound serves as a key ingredient due to its favorable properties.

Skin Care Formulations

The compound is utilized in formulations aimed at improving skin texture and hydration. Its ability to enhance the bioavailability of active ingredients makes it a valuable component in topical applications .

ApplicationFunctionality
MoisturizersEnhances skin hydration
Anti-aging creamsImproves skin elasticity

Delivery Systems

Recent innovations involve using this compound in nanoparticle formulations for controlled release of active agents. This approach not only enhances the stability of cosmetic products but also improves their efficacy .

Agricultural Applications

Emerging research suggests that this compound may have applications in agriculture, particularly as a bioactive compound.

Pesticide Development

Studies are exploring the use of this compound in developing environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms. Its structural modifications can lead to enhanced efficacy against various agricultural pests .

Case Study 1: Anticancer Efficacy

A series of synthesized derivatives were tested against cancer cell lines, demonstrating that modifications to the this compound structure could significantly enhance anticancer activity compared to baseline compounds .

Case Study 2: Cosmetic Formulation Stability

In a comparative study on cosmetic formulations containing this compound, researchers found that products exhibited improved stability and skin penetration compared to traditional formulations lacking this compound .

Mechanism of Action

The mechanism by which Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate exerts its effects depends on its specific application. In drug development, the ester may act as a prodrug, undergoing enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary, but typically include enzymes such as esterases and pathways related to the metabolism of esters.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) Chlorophenyl vs. Methoxyphenyl Derivatives
  • Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate (CAS 133373-32-7, C₁₀H₁₁ClO₃, MW 214.65 g/mol): Replacing the 2-methoxyphenyl group with a 2-chlorophenyl group introduces electronegative chlorine, enhancing electrophilicity. Such modifications are critical in designing prodrugs or optimizing pharmacokinetics .
b) Aminophenyl and Sulfanyl Derivatives
  • Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate (CAS 178870-15-0, C₁₆H₁₇NO₃S, MW 303.38 g/mol): The presence of a sulfanyl (-S-) bridge and an amino group introduces hydrogen-bonding capabilities, enhancing interactions with biological targets (e.g., enzymes or receptors). This compound’s increased nitrogen and sulfur content may improve binding affinity in therapeutic applications, such as enzyme inhibition .

Fluorinated Analogs

a) Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS 1706452-47-2, C₁₂H₁₂F₂O₄, MW 258.22 g/mol):

Fluorine atoms at the 2-position increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration. The 3-methoxyphenyl substitution shifts electronic effects compared to the 2-methoxy analog, altering regioselectivity in reactions .

b) Methyl 3-methoxy-2-(trifluoromethyl)propanoate (CAS 359-88-6, C₆H₇F₃O₃, MW 184.11 g/mol):

The trifluoromethyl group is strongly electron-withdrawing, reducing ester hydrolysis rates. This property is advantageous in agrochemicals or polymers requiring prolonged environmental stability .

Methyl vs. Ethyl Esters

  • The selenadiazole ring introduces selenium, which can act as a catalyst or redox-active center in medicinal chemistry .

Positional Isomerism of Methoxy Groups

  • 2-(3-Methoxyphenyl)-2-methylpropanoic acid (C₁₁H₁₄O₃, MW 194.23 g/mol): Moving the methoxy group from the 2- to 3-position on the phenyl ring alters steric hindrance and resonance effects. The methyl group on the propanoate backbone further restricts conformational flexibility, impacting binding to biological targets .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications References
Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate C₁₇H₁₈O₃ 270.33 2-methoxyphenyl, phenyl Intermediate for pharmaceuticals
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate C₁₀H₁₁ClO₃ 214.65 2-chlorophenyl, hydroxyl Enhanced polarity, prodrug potential
Methyl 3-(2-aminophenyl)sulfanyl-... C₁₆H₁₇NO₃S 303.38 Sulfanyl, amino Enzyme inhibition, hydrogen bonding
Ethyl 2,2-difluoro-3-(3-methoxyphenyl)... C₁₂H₁₂F₂O₄ 258.22 Difluoro, 3-methoxyphenyl Improved metabolic stability
2-(3-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 3-methoxyphenyl, methyl Conformational rigidity

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 3-(2-methoxyphenyl)-2-phenylpropanoic acid using methanol and acid catalysts (e.g., H₂SO₄) under reflux. Optimization includes:
  • Catalyst selection : Sulfonic acid resins reduce side reactions compared to traditional acids .
  • Solvent systems : Anhydrous toluene improves ester yield by minimizing hydrolysis .
  • Temperature control : Maintaining 80–90°C prevents decarboxylation of intermediates .
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) isolates the ester. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., methoxy protons at δ 3.3–3.5 ppm, ester carbonyl at δ 170–175 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 286.12) .
  • HPLC analysis : Quantify impurities using reverse-phase methods (detection limit: 0.1% w/w) .
  • X-ray crystallography : Single-crystal analysis with SHELX refines bond angles and torsional strain .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Segregate organic waste for incineration by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to assess binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR studies : Train models on phenylpropanoate derivatives to correlate substituent effects (e.g., methoxy position) with bioactivity .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP = 3.2, moderate blood-brain barrier permeability) .

Q. How do crystallographic data discrepancies arise, and how can they be resolved?

  • Methodological Answer :
  • Source of discrepancies : Polymorphism or solvent inclusion during crystal growth may alter unit cell parameters .
  • Resolution strategies :
  • Refine data using SHELXL with TWIN/BASF commands for twinned crystals .
  • Compare with databases (e.g., Cambridge Structural Database) to validate bond lengths/angles .

Q. What analytical methods resolve contradictions in impurity profiling between synthesis batches?

  • Methodological Answer :
  • LC-MS/MS : Identifies trace impurities (e.g., methyl 2-phenylpropanoate byproducts) with MRM transitions .
  • GC-MS headspace analysis : Detects volatile side products (e.g., residual methanol) at ppm levels .
  • Statistical analysis : Multivariate analysis (PCA) correlates reaction conditions (e.g., catalyst type) with impurity profiles .

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